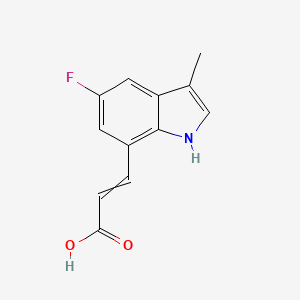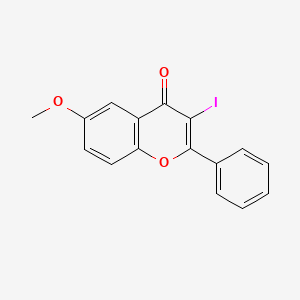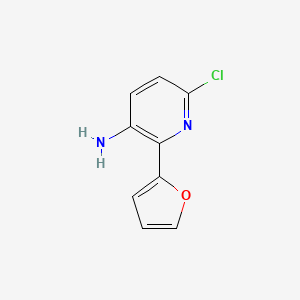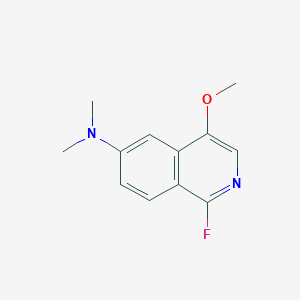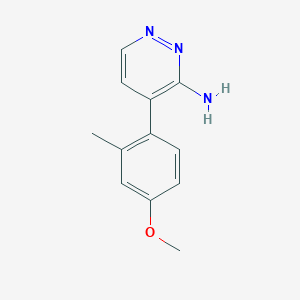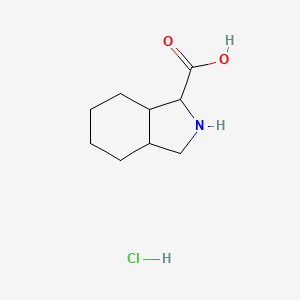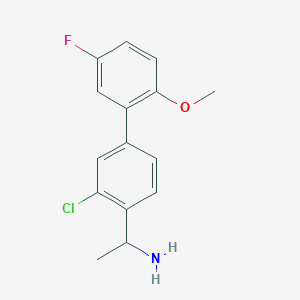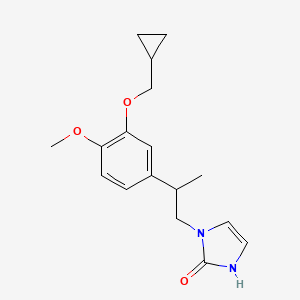
Catramilast
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Catramilast is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an imidazoline ring, a cyclopropylmethoxy group, and a methoxyphenethyl moiety, which contribute to its distinctive properties.
Métodos De Preparación
The synthesis of Catramilast involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes:
Formation of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with an appropriate reagent to introduce the methoxy group.
Introduction of the methoxyphenethyl moiety: This step involves the reaction of a suitable phenethyl derivative with methoxy groups.
Cyclization to form the imidazoline ring: This step involves the reaction of the intermediate compounds under specific conditions to form the imidazoline ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Catramilast undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Catramilast has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating specific biochemical pathways.
Industry: The compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Catramilast involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application, with ongoing research aimed at elucidating these mechanisms in detail.
Comparación Con Compuestos Similares
Catramilast can be compared with other similar compounds, such as:
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound shares the cyclopropylmethoxy group but differs in other structural aspects, leading to different chemical and biological properties.
Other imidazoline derivatives: Various imidazoline derivatives exist, each with unique substituents that influence their reactivity and applications.
Propiedades
Fórmula molecular |
C17H22N2O3 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
3-[2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]propyl]-1H-imidazol-2-one |
InChI |
InChI=1S/C17H22N2O3/c1-12(10-19-8-7-18-17(19)20)14-5-6-15(21-2)16(9-14)22-11-13-3-4-13/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,18,20) |
Clave InChI |
ACBYRQONKZKIIY-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


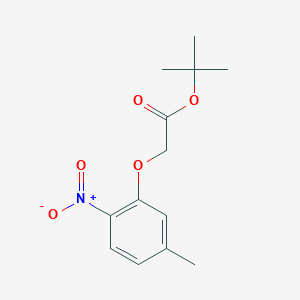
![2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B8370734.png)
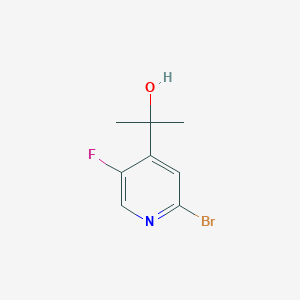
![3-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile](/img/structure/B8370745.png)
![5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid](/img/structure/B8370748.png)
![6-Fluoro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8370753.png)
